N-(6-Bromo-pyridin-2-ylmethyl)acetamide
Description
Contextualization within Advanced Pyridine (B92270) and Acetamide (B32628) Chemistry
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives are known for a wide spectrum of biological activities. The introduction of a bromine atom onto the pyridine ring significantly alters its electronic properties and provides a reactive handle for further chemical transformations.
Acetamides, on the other hand, are a common class of organic compounds characterized by the presence of an acyl group attached to a nitrogen atom. The acetamido group can influence the physicochemical properties of a molecule, such as its solubility and ability to participate in hydrogen bonding. In N-(6-Bromo-pyridin-2-ylmethyl)acetamide, the acetamido group is attached to a methylene (B1212753) bridge connected to the pyridine ring, which provides conformational flexibility to the molecule.
The study of this compound is situated at the intersection of advanced pyridine and acetamide chemistry, exploring how the interplay between these two key functional groups influences the molecule's reactivity and potential applications.
Significance as a Synthetic Intermediate and Specialized Organic Building Block
This compound serves as a crucial synthetic intermediate and a specialized organic building block in the construction of more complex molecules. The bromine atom on the pyridine ring is particularly significant as it can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse molecular libraries for drug discovery and materials science.
Furthermore, the acetamido group can be hydrolyzed to the corresponding primary amine, (6-Bromo-pyridin-2-yl)methanamine, which can then be used in a variety of other chemical transformations. This versatility makes this compound a valuable precursor for the synthesis of polysubstituted pyridine derivatives with potential biological activities.
A plausible synthetic route to this compound begins with 2,6-dibromopyridine (B144722). One of the bromine atoms can be selectively lithiated and then reacted with a formylating agent, followed by reduction to yield (6-Bromo-pyridin-2-yl)methanol. This alcohol can then be converted to the corresponding amine, (6-Bromo-pyridin-2-yl)methanamine, which upon N-acetylation with reagents like acetic anhydride or acetyl chloride, would yield the target compound.
Historical and Current Trajectories in Halogenated Pyridine Derivative Research
The field of halogenated pyridine derivative research has a rich history, driven by the quest for new therapeutic agents and functional materials. Halogenated pyridines have been instrumental as key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms onto the pyridine scaffold enhances its reactivity and allows for a broader range of chemical modifications. nih.gov
Historically, research focused on the synthesis and reactivity of simple halopyridines. However, with the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, the scope of halogenated pyridine chemistry has expanded dramatically. Current research is focused on the development of more efficient and selective methods for the synthesis of complex, polysubstituted pyridine derivatives. There is also a growing interest in understanding the role of halogen bonding in the solid-state structures and biological activities of these compounds.
The development of novel halogenated pyridine derivatives like this compound is a testament to the ongoing evolution of this field. These specialized building blocks are designed to facilitate the rapid and efficient synthesis of complex molecular architectures, thereby accelerating the discovery of new chemical entities with desired properties.
Interactive Data Tables
Below are interactive data tables providing typical physicochemical and spectroscopic data for a compound structurally related to this compound, namely N-benzylacetamide, which can serve as a reasonable model.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.08 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 227.9953 g/mol |
| Monoisotopic Mass | 227.9953 g/mol |
| Topological Polar Surface Area | 41.1 Ų |
| Heavy Atom Count | 12 |
Spectroscopic Data of a Related Compound (N-Benzylacetamide)
| Spectroscopy | Data | Reference |
| ¹H NMR | δ 7.20-7.40 (m, 5H, Ar-H), 4.40 (d, 2H, CH₂), 2.05 (s, 3H, CH₃) | chemicalbook.com |
| ¹³C NMR | δ 170.0 (C=O), 138.5 (Ar-C), 128.7 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 43.8 (CH₂), 23.2 (CH₃) | scielo.br |
| Mass Spectrometry | Major fragments at m/z 149 [M]+, 106 [M-COCH₃]+, 91 [C₇H₇]+ | sci-hub.se |
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-[(6-bromopyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H,10,12) |
InChI Key |
KBGWUCQXGXWFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 6 Bromo Pyridin 2 Ylmethyl Acetamide
Regioselective Functionalization Approaches
Regioselective synthesis is paramount in pyridine (B92270) chemistry due to the inherent differences in reactivity at various positions of the ring. Achieving the desired 2,6-substitution pattern of N-(6-bromo-pyridin-2-ylmethyl)acetamide requires specific and controlled chemical transformations.
Direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, strategic approaches can facilitate regioselective bromination. One method involves the diazotization of an aminopyridine precursor. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505). chemicalbook.com This process typically involves treating the aminopyridine with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite. chemicalbook.com The reaction proceeds via a diazonium salt intermediate, which is subsequently displaced by a bromide ion.
Another strategy to control regioselectivity is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for electrophilic substitution. researchgate.net After the desired substitution is achieved, the N-oxide can be removed through deoxygenation to yield the functionalized pyridine. researchgate.net For precursors like 2-picoline, bromination can also be achieved using reagents like N-bromosuccinimide (NBS), which can provide a source of bromine for substitution reactions. nih.gov
The choice of brominating agent and reaction conditions is crucial for achieving high yields and regioselectivity, as demonstrated by studies on various pyridine derivatives. acs.orgacs.org
Table 1: Comparison of Direct Bromination Methods
| Starting Material | Reagents | Key Features |
|---|---|---|
| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | Proceeds via a diazonium salt intermediate; offers high yield. chemicalbook.com |
| Pyridine N-oxide derivatives | (COBr)₂, Et₃N | N-oxide activates the ring for electrophilic attack. researchgate.net |
The final step in many synthetic routes to this compound is the formation of the acetamide (B32628) group. This is typically accomplished through a standard amidation reaction. The key precursor for this step is 2-(aminomethyl)-6-bromopyridine. This amine can be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond. The efficiency of this transformation is generally high. Boron-mediated amidation reactions have also been developed as an alternative, sometimes avoiding the need for protecting groups on other functionalities. nih.govucl.ac.uk Oxidative amidation, where an amine reacts with an aldehyde in the presence of a catalyst and an oxidant, represents another modern approach to C-N bond formation. researchgate.net
Multistep Convergent and Divergent Synthetic Pathways
Multistep syntheses allow for the assembly of complex molecules from simpler, more readily available starting materials. Both convergent and divergent strategies are employed in the synthesis of substituted pyridines.
Building the substituted pyridine core from acyclic precursors is a fundamental approach in heterocyclic chemistry. While specific examples leading directly to this compound are not detailed in the provided context, general methods for pyridine synthesis often involve the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or other nitrogen sources. These methods, such as the Hantzsch pyridine synthesis, allow for the construction of the pyridine ring with substituents placed at desired positions from the outset. A modern, metal-free approach involves the ring expansion of 2-allyl-2H-azirines, which can be promoted by a base to form 1-azatrienes that subsequently cyclize to form the pyridine ring. acs.org
A more common and direct strategy involves starting with a pre-functionalized pyridine ring, such as a 6-bromopyridine derivative. A highly versatile starting material for this approach is 2,6-dibromopyridine (B144722). Through selective functionalization, one of the bromine atoms can be replaced while the other is retained for the final structure.
One such pathway involves a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and an amine. researchgate.net This allows for the synthesis of 2-amino-6-bromopyridine (B113427) derivatives. Alternatively, reacting 2,6-dibromopyridine with methylamine (B109427) under high temperature and pressure can yield 2-bromo-6-methylaminopyridine. georgiasouthern.edu
Once a key intermediate like 2-bromo-6-methylpyridine is obtained, the methyl group can be functionalized. This typically involves a radical bromination of the methyl group to form 2-bromo-6-(bromomethyl)pyridine. This di-halogenated intermediate is then reacted with a nitrogen source, such as ammonia or an amide, to introduce the aminomethyl group, which is subsequently acetylated.
Table 2: Synthesis from 6-Bromopyridine Building Blocks
| Starting Material | Key Transformation | Intermediate Formed | Reference |
|---|---|---|---|
| 2,6-Dibromopyridine | Selective copper-catalyzed amination | 6-Substituted 2-bromopyridine | researchgate.net |
| 2,6-Dibromopyridine | Reaction with methylamine | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |
Catalytic and Transition-Metal-Mediated Syntheses
Transition-metal catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis of substituted pyridines, including precursors to this compound, has benefited significantly from these advancements. beilstein-journals.orgjscimedcentral.com
Copper and palladium catalysts are frequently used for C-N cross-coupling reactions (Buchwald-Hartwig amination) to introduce the amino group or its precursors onto the pyridine ring. For example, a copper-catalyzed reaction can be used for the selective amination of 2,6-dibromopyridine. researchgate.net Similarly, ruthenium-catalyzed reactions have been employed to synthesize heteroarylated 2-pyridones from 2-bromopyridines, showcasing the versatility of transition metals in modifying pyridine scaffolds. mdpi.com These catalytic systems often operate under mild conditions and tolerate a wide range of functional groups, making them powerful tools for constructing complex molecules. beilstein-journals.orgnih.gov
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom on the pyridine ring of this compound serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents. For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. Key to a successful Suzuki coupling is the choice of catalyst, ligand, base, and solvent system, which can be optimized to achieve high yields.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This copper-co-catalyzed, palladium-mediated reaction is a powerful tool for the synthesis of substituted alkynes. In the context of this compound, this methodology enables the direct attachment of alkyne moieties, which are valuable precursors for further transformations. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. A study on the Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine highlights typical reaction conditions that could be adapted for this compound. soton.ac.uk
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and demonstrates a high degree of functional group tolerance. This makes it a suitable method for complex molecule synthesis involving substrates like this compound.
Below is an interactive data table summarizing representative conditions for these cross-coupling reactions as they might be applied to this compound, based on protocols for similar bromopyridine substrates.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80-100 | 75-95 |
| Sonogashira | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | Room Temp - 60 | 80-95 |
| Negishi | Pd₂(dba)₃ | SPhos | - | THF | Room Temp - 70 | 70-90 |
Note: The data in this table is representative and based on typical conditions for cross-coupling reactions of bromopyridines. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgbohrium.com For this compound, C-H functionalization could potentially be employed to introduce substituents at other positions on the pyridine ring.
However, the selective C-H functionalization of pyridines presents a significant challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. researchgate.net Moreover, the presence of the basic nitrogen atom can lead to catalyst poisoning. Despite these difficulties, several strategies have been developed to address these issues. nih.gov
One common approach involves the use of a directing group to guide the metal catalyst to a specific C-H bond. In the case of this compound, the acetamido group could potentially act as a directing group, facilitating functionalization at the C3 position of the pyridine ring. Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, or ruthenium, are often used for such transformations.
Another strategy is the Minisci reaction, which involves the radical functionalization of heteroaromatic bases. This reaction is particularly effective for introducing alkyl groups onto electron-deficient rings like pyridine. Furthermore, photocatalysis has recently emerged as a mild and efficient method for C-H functionalization, utilizing visible light to generate reactive radical intermediates. nih.gov
While direct C-H functionalization of this compound has not been extensively reported, the principles established for other pyridine derivatives suggest that this is a promising area for future research to develop more efficient and sustainable synthetic routes.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly synthetic processes. rsc.org In the synthesis of this compound and its derivatives, several green chemistry strategies can be implemented to minimize waste, reduce energy consumption, and use less hazardous materials.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. C-H functionalization, as discussed previously, is an excellent example of an atom-economical reaction as it avoids the generation of stoichiometric byproducts that are common in traditional cross-coupling reactions.
Use of Greener Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. mdpi.com For the cross-coupling reactions of this compound, the use of aqueous solvent systems or recyclable ionic liquids could significantly improve the environmental profile of the synthesis.
Catalysis: The use of catalysts is inherently green as they can promote reactions in small quantities and can often be recycled and reused. The palladium-catalyzed cross-coupling reactions are a good example, and further improvements can be made by developing more active catalysts that can be used at very low loadings. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, also contributes to a greener process. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, as it can significantly shorten reaction times and often leads to higher yields with lower energy input compared to conventional heating. mdpi.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to integrate reaction, separation, and analysis steps. rsc.org Implementing a flow process for the synthesis of this compound could lead to a more efficient, scalable, and sustainable manufacturing process. beilstein-journals.org
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical research and industry.
Mechanistic Investigations and Reactivity Studies of N 6 Bromo Pyridin 2 Ylmethyl Acetamide
Reaction Pathways of Bromine Substitution and Elimination
The bromine atom attached to the pyridine (B92270) ring is a primary site of reactivity, susceptible to both nucleophilic substitution and radical-mediated transformations. The electron-deficient nature of the pyridine ring significantly influences these pathways.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines. wikipedia.org In N-(6-bromo-pyridin-2-ylmethyl)acetamide, the bromine atom is positioned ortho to the ring nitrogen. This placement is crucial for activating the ring toward nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism.
First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitrogen atom in the pyridine ring is critical for stabilizing this intermediate by delocalizing the negative charge, particularly when the attack occurs at the ortho or para positions. wikipedia.org For 2-bromopyridines, the proximity of the nitrogen atom provides significant stabilization. The presence of the acetamidomethyl group at the 2-position may exert steric and electronic effects on the rate and regioselectivity of the substitution.
The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles are generally required to initiate the attack on the electron-rich aromatic system.
Table 1: Comparison of Relative Rates for Nucleophilic Substitution on Halogenated Pyridines
| Halogen Position | Activating Group | Nucleophile | Relative Rate |
|---|---|---|---|
| 2-Bromo | - | Methoxide | Moderate |
| 4-Bromo | - | Methoxide | High |
| 2-Bromo | 5-Nitro | Methoxide | Very High |
Note: This table presents generalized reactivity trends for illustrative purposes.
Radical Processes in Halogenated Pyridines
Halogenated pyridines can also undergo reactions involving radical intermediates. These processes offer alternative pathways for functionalizing the pyridine ring that are distinct from ionic mechanisms. youtube.com Radical reactions are often initiated by light, heat, or a radical initiator. nbinno.com
One common radical reaction is reductive dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. Reagents like tributyltin hydride (Bu3SnH) in the presence of an initiator such as azobisisobutyronitrile (AIBN) are effective for this transformation. libretexts.org The mechanism involves a radical chain process where a tributyltin radical abstracts the bromine atom to form a pyridyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the product and regenerate the tin radical. libretexts.org
Furthermore, the pyridyl radical intermediate can be trapped by other species to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgacs.org For instance, coupling reactions with alkenes, alkynes, or other aromatic systems can be achieved under radical conditions. libretexts.org Light-promoted reactions, sometimes without the need for a transition metal catalyst, have also been developed for the coupling of bromopyridines with Grignard reagents, proceeding through a single-electron transfer mechanism. organic-chemistry.org
Reactivity Profile of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic properties, allowing it to participate in coordination with metal ions and in acid-base reactions.
Lewis Basicity and Coordination Chemistry
The nitrogen atom in this compound acts as a Lewis base, capable of donating its electron pair to Lewis acids, including metal cations. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org
In the presence of transition metal ions, the compound can act as a monodentate ligand, coordinating through the pyridine nitrogen. The geometry and stability of the resulting metal complex will depend on the metal ion, other ligands present, and the reaction conditions. mdpi.com
Protonation Equilibria and Acid-Base Reactivity
As a base, the pyridine nitrogen can accept a proton from a Brønsted acid to form a pyridinium (B92312) cation. The position of this equilibrium is quantified by the pKa of the conjugate acid. For pyridine itself, the pKa of the pyridinium ion is approximately 5.25. wikipedia.org
The substituents on the ring significantly affect this value. Electron-withdrawing groups decrease the basicity and thus lower the pKa of the conjugate acid, as they destabilize the positive charge on the pyridinium ion. nih.govacs.org Therefore, the bromo substituent on this compound is expected to lower its pKa relative to pyridine. The electronic contribution of the 2-acetamidomethyl group would also influence the final pKa value. The acid-base properties are crucial for controlling reaction pathways and for applications such as purification by extraction.
Table 2: Estimated pKa Values of Substituted Pyridinium Ions
| Compound | Substituent(s) | Estimated pKa |
|---|---|---|
| Pyridine | None | 5.25 |
| 2-Methylpyridine | 2-CH3 | 5.97 |
| 2-Bromopyridine | 2-Br | 0.90 |
Note: The pKa value for this compound is an estimation based on the effects of analogous substituents.
Amide Bond Transformations and Stability Profiles
The stability of the amide bond is primarily due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, creating a planar structure and increasing the activation energy for bond rotation and cleavage. nih.gov Consequently, amides are generally resistant to hydrolysis under neutral conditions.
However, the amide bond can be cleaved under more forceful conditions, such as in the presence of strong acids or bases at elevated temperatures.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. The stability of amides can be influenced by remote functional groups; electron-rich acyl groups can sometimes accelerate hydrolysis under acidic conditions. iu.edu
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This pathway also proceeds through a tetrahedral intermediate, which subsequently eliminates the amide anion to form a carboxylate.
The specific structure of this compound, with the amide nitrogen linked to a pyridylmethyl group, may influence its hydrolysis kinetics compared to simple alkylamides. Steric hindrance around the carbonyl group could potentially slow down the rate of nucleophilic attack.
Electrophilic and Nucleophilic Character of Side Chains
The side chain of this compound, specifically the acetamidomethyl group (-CH₂NHCOCH₃), possesses both nucleophilic and electrophilic characteristics, which are crucial in determining its reactivity in various chemical transformations. The interplay of these characteristics is largely dictated by the electronic properties of the amide functionality and the adjacent methylene (B1212753) bridge.
Nucleophilic Character:
The primary site of nucleophilicity within the side chain is the nitrogen atom of the amide group. The presence of a lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. However, the nucleophilicity of this nitrogen is significantly attenuated due to the resonance delocalization of the lone pair with the adjacent carbonyl group. This resonance effect is a defining characteristic of amides and reduces the availability of the lone pair for donation to an electrophile.
Despite this reduced nucleophilicity, the amide nitrogen can participate in nucleophilic reactions under certain conditions. For instance, in the presence of a strong base, the amide proton can be abstracted to form an amidate anion. This anion is a much stronger nucleophile and can readily react with various electrophiles.
Electrophilic Character:
The side chain also exhibits electrophilic properties at two key positions: the carbonyl carbon and, to a lesser extent, the methylene carbon.
Carbonyl Carbon: The carbonyl carbon of the acetamide (B32628) group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The more electronegative oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles. This electrophilicity is a cornerstone of amide chemistry, although amides are generally less reactive towards nucleophiles than other carbonyl compounds like esters or acid chlorides. Nucleophilic acyl substitution reactions at this position typically require harsh reaction conditions or activation of the carbonyl group.
Methylene Carbon: The methylene carbon (-CH₂-) situated between the pyridine ring and the amide nitrogen is not strongly electrophilic in its ground state. However, its reactivity can be induced. For instance, in a highly acidic medium, protonation of the amide oxygen could make the entire acetamidomethyl group a better leaving group, potentially allowing for nucleophilic substitution at the methylene carbon.
Reactivity in Synthetic Chemistry:
The dual electrophilic and nucleophilic nature of the side chain makes this compound a versatile building block in organic synthesis. The bromo-substituent on the pyridine ring is a primary site for cross-coupling reactions, allowing for the introduction of various functional groups. The reactivity of the side chain can then be exploited in subsequent synthetic steps.
For example, the nucleophilic character of the amide nitrogen (or the corresponding amidate) can be utilized for N-alkylation or N-acylation reactions to further elaborate the structure. Conversely, the electrophilic carbonyl carbon can be targeted by strong nucleophiles, such as organometallic reagents, although this is a less common transformation for amides.
Derivatization and Structural Modification of N 6 Bromo Pyridin 2 Ylmethyl Acetamide
Functional Group Interconversions at the Bromine Site
The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional handle for introducing molecular complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.
Transition metal-catalyzed cross-coupling reactions provide an efficient route for expanding the core structure of N-(6-bromo-pyridin-2-ylmethyl)acetamide by forming new carbon-carbon bonds. The Suzuki and Heck reactions are prominent examples of such transformations.
The Suzuki-Miyaura coupling reaction is a widely used method for creating biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its tolerance of a wide range of functional groups and often proceeds with high yields. nih.gov For a substrate like this compound, a Suzuki reaction with various arylboronic acids would replace the bromine atom with a new aryl or heteroaryl group, significantly expanding the molecular scaffold. researchgate.netmdpi.com A typical catalytic system for this transformation on a bromopyridine substrate involves a palladium source, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov
| Reactant 1 (Bromopyridine Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Base | Solvent | Yield |
|---|---|---|---|---|
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.gov |
| 2-Bromopyridine | Aryl boronic acids | Pd(OAc)₂ (ligand-free) | Aqueous Isopropanol | Good to Excellent researchgate.net |
The Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction typically involves a palladium catalyst, a base, and a phosphine (B1218219) ligand. semanticscholar.org Applying the Heck reaction to this compound would allow for the introduction of various substituted vinyl groups at the 6-position of the pyridine ring, leading to further opportunities for chemical elaboration. masterorganicchemistry.com
The bromine atom can also be substituted with heteroatoms such as nitrogen, oxygen, or sulfur, providing access to a different class of derivatives.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides. wikipedia.orgresearchgate.net In the context of this compound, this reaction would enable the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring. researchgate.net The reaction conditions typically involve a palladium precursor (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOBut) in an inert solvent like toluene. chemspider.com
| Aryl Halide | Amine | Catalyst System | Conditions | Product Type |
|---|---|---|---|---|
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBut | Toluene, 80°C chemspider.com | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
| 6-Bromopurine nucleosides | Aryl amines | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene, 100°C nih.gov | 6-Arylaminopurine nucleosides |
The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds. wikipedia.org While it often requires harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a valuable tool for synthesizing aryl ethers (C-O), aryl thioethers (C-S), and aryl amines (C-N). wikipedia.org This method could be employed to react this compound with alcohols, thiols, or amines to generate the corresponding ether, thioether, or amino derivatives.
Modifications of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) provides a secondary site for chemical modification, allowing for changes to the side chain of the molecule.
The nitrogen atom of the acetamide group can be further functionalized. N-alkylation , the addition of an alkyl group, can be achieved by treating the amide with a suitable base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The existence of analogous compounds like N-(6-Bromopyridin-2-yl)-N-methylacetamide demonstrates the feasibility of such modifications. sigmaaldrich.comsigmaaldrich.com This strategy allows for the introduction of various alkyl chains, potentially influencing the compound's steric and electronic properties.
Similarly, N-acylation can introduce a second acyl group onto the amide nitrogen, forming an imide. This transformation typically requires treatment with a strong base and an acylating agent, such as an acid chloride or anhydride.
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically with heating. This reaction converts the acetamide back to a primary amine, yielding (6-bromo-pyridin-2-yl)methanamine. This primary amine is a valuable synthetic intermediate itself, opening up a new set of possible derivatizations, such as reductive amination, acylation with different acyl groups, or sulfonylation.
Strategic Side-Chain Elaboration and Heterocyclic Diversification
Beyond direct modifications of the bromine and acetamide sites, more complex structural changes can be envisioned. The primary amine generated from amide hydrolysis is a key precursor for heterocyclic diversification . For instance, it can undergo condensation reactions with various diketones or other bifunctional electrophiles to construct new heterocyclic rings, such as pyrazines or diazepines, fused or appended to the existing pyridine core.
Furthermore, the methylene (B1212753) bridge (-CH₂-) connecting the pyridine ring and the amide nitrogen possesses a degree of reactivity. As it is in a position analogous to a benzylic carbon, it could potentially be functionalized following deprotonation with a strong base, allowing for side-chain elaboration through the introduction of alkyl or other functional groups. Such strategies enable the synthesis of compounds with highly diverse and complex three-dimensional structures.
Lack of Specific Research on Stereochemical Derivatization of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the stereochemical aspects of the derivatization of the chemical compound this compound. Extensive searches of scholarly databases have not yielded any dedicated studies on the stereoselective synthesis, chiral resolution, or asymmetric modification of this particular molecule.
The investigation sought to uncover research pertaining to the introduction of chiral centers or the study of stereoisomers in derivatives of this compound. However, the search results were limited to general supplier information for the compound and its analogs, along with a crystallographic study of a related isomer, N-(6-Bromo-methyl-2-pyridyl)acetamide, which does not address stereochemical derivatization.
While the broader field of organic chemistry includes extensive research on the stereoselective synthesis of pyridine and acetamide derivatives, this body of work does not specifically involve this compound as a starting material or a central scaffold for stereochemical exploration.
Consequently, due to the lack of available research data, it is not possible to provide a detailed, evidence-based article on the stereochemical aspects of this compound derivatization at this time. The creation of such an article would necessitate speculation or the extrapolation of data from unrelated compounds, which would not meet the required standards of scientific accuracy and specificity.
Applications of N 6 Bromo Pyridin 2 Ylmethyl Acetamide in Complex Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The structure of N-(6-Bromo-pyridin-2-ylmethyl)acetamide, featuring a reactive bromo-substituted pyridine (B92270) ring and a functionalized side chain, theoretically positions it as a valuable building block in organic synthesis. The bromine atom on the pyridine ring is susceptible to a variety of cross-coupling reactions, which are fundamental in the construction of complex aromatic systems.
The bromo-substituent at the 6-position of the pyridine ring offers a handle for the introduction of various functional groups, thus enabling the synthesis of polysubstituted pyridine derivatives. Although specific examples utilizing this compound are not extensively documented, the bromo-pyridine moiety is known to participate in several types of palladium-catalyzed cross-coupling reactions.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyridines
| Reaction Name | Reagent | Potential Product |
|---|---|---|
| Suzuki Coupling | Aryl or Alkyl Boronic Acids/Esters | Aryl- or Alkyl-substituted Pyridines |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Pyridines |
| Buchwald-Hartwig Amination | Amines | Amino-substituted Pyridines |
| Stille Coupling | Organostannanes | Aryl-, Vinyl-, or Alkyl-substituted Pyridines |
These reactions would allow for the diversification of the pyridine core, leading to a wide array of polysubstituted derivatives with potential applications in medicinal chemistry and materials science. However, it is important to note that the direct application of these reactions on this compound needs to be experimentally verified.
The bifunctional nature of this compound, with a reactive halogen and a side chain containing a nitrogen atom, suggests its potential as a precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions could lead to the formation of bicyclic structures containing the pyridine ring. For instance, after a cross-coupling reaction to introduce a suitable functional group at the 6-position, the acetamide (B32628) side chain could be chemically modified to participate in a ring-closing reaction. Despite this potential, there is a lack of specific examples in the scientific literature demonstrating the use of this compound for the construction of fused heterocycles.
Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
The acetamide moiety in this compound could potentially be modified to incorporate chiral centers, which would open up the possibility of its use as a chiral auxiliary in asymmetric synthesis. Furthermore, the pyridine nitrogen and the amide nitrogen could act as coordination sites for metal ions, suggesting that derivatives of this compound could serve as precursors for chiral ligands in asymmetric catalysis. The bromo-substituent provides a site for further functionalization to tune the steric and electronic properties of such potential ligands. To date, there is no published research that explores or validates these potential applications.
Theoretical and Computational Chemistry Studies of N 6 Bromo Pyridin 2 Ylmethyl Acetamide
Electronic Structure and Chemical Bonding Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(6-Bromo-pyridin-2-ylmethyl)acetamide, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide insights into the spatial arrangement of atoms and the stability of the molecule.
By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can compute various electronic properties such as total energy, dipole moment, and the distribution of electron density. This analysis would reveal how the bromine atom and the acetamide (B32628) group influence the electronic properties of the pyridine (B92270) ring. However, specific published DFT studies providing these parameters for this compound are not currently available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A HOMO-LUMO analysis for this compound would involve mapping the electron density distribution of these orbitals. This would identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. A small energy gap would suggest higher chemical reactivity, while a large gap would indicate greater stability. Detailed calculations of the HOMO-LUMO energies and their gap for this specific compound have not been reported in peer-reviewed literature.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | Data Not Available | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Data Not Available | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | Data Not Available | Difference between LUMO and HOMO energies, indicating chemical reactivity. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve studying the different spatial arrangements of the molecule (conformers) that arise from rotation around its single bonds, particularly the bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the acetamide group. Computational methods can predict the potential energy surface of the molecule to identify the most stable conformers.
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the compound over time at a given temperature and pressure. These simulations would provide insights into its flexibility, vibrational motions, and how it might interact with its environment. At present, there are no published conformational analysis or molecular dynamics simulation studies specifically for this compound.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these predictions would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. This would help identify the characteristic vibrational modes associated with its functional groups, such as the C=O and N-H stretches of the amide group and the vibrations of the bromopyridine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the electronic structure and chromophores within the molecule.
While these methods are standard, specific predicted spectroscopic data for this compound are not available in the literature.
Table 2: Predicted Spectroscopic Data (Status)
| Spectroscopic Technique | Predicted Data | Status |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Specific peak assignments | Not Available in Literature |
| ¹³C NMR Chemical Shifts (ppm) | Specific peak assignments | Not Available in Literature |
| Key IR Frequencies (cm⁻¹) | C=O stretch, N-H stretch, C-Br stretch | Not Available in Literature |
| UV-Vis λmax (nm) | Wavelength of maximum absorption | Not Available in Literature |
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be used to model the potential reaction pathways of this compound. This involves calculating the energies of reactants, transition states, and products to determine the activation energy and thermodynamics of a reaction. Such studies could, for example, investigate nucleophilic substitution reactions at the bromine-substituted carbon of the pyridine ring or reactions involving the acetamide group. However, no computational studies elucidating specific reaction mechanisms involving this compound have been published.
Investigation of Solvation Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to study how the properties of this compound might change in different solvents. These models help in understanding solubility and reactivity in solution.
The study of intermolecular interactions is crucial for understanding the properties of the compound in the solid state. A crystallographic study of a closely related isomer, N-(6-Bromo-methyl-2-pyrid-yl)acetamide, revealed that molecules are interconnected into sheets by various hydrogen bonds, including N-H⋯O, C-H⋯Br, C-H⋯O, and C-H⋯N interactions. The structure was further stabilized by weak C-H⋯π interactions. It is plausible that this compound would exhibit similar types of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as halogen bonding involving the bromine atom. However, a dedicated crystallographic or computational study on the intermolecular interactions of this compound is not currently available.
Advanced Spectroscopic and Analytical Characterization Methodologies for N 6 Bromo Pyridin 2 Ylmethyl Acetamide
High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different atomic compositions.
For N-(6-Bromo-pyridin-2-ylmethyl)acetamide, with the molecular formula C₈H₉BrN₂O, the theoretical exact mass can be calculated for its protonated form, [M+H]⁺. This calculation considers the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the [M+H]⁺ and [M+2+H]⁺ ions.
An experimental HRMS analysis would be expected to yield a spectrum confirming these precise masses, providing unequivocal evidence of the compound's elemental formula and corroborating the successful synthesis of the target molecule. While low-resolution mass spectrometry has identified a peak corresponding to the protonated molecule (m/z 229), HRMS provides a much higher level of confidence.
Table 1: Theoretical Exact Masses for Protonated this compound
| Ion Formula | Isotope Composition | Theoretical m/z |
|---|---|---|
| [C₈H₁₀⁷⁹BrN₂O]⁺ | C₈H₁₀N₂O with ⁷⁹Br | 229.0029 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
Based on published data for this compound, the ¹H NMR spectrum provides key structural insights. The pyridine (B92270) ring protons exhibit characteristic shifts and coupling patterns. The proton at position 4 (H-4) appears as a triplet due to coupling with its two neighbors (H-3 and H-5), while H-3 and H-5 appear as doublets. The methylene (B1212753) bridge (CH₂) protons appear as a doublet, coupled to the adjacent amide proton (NH). The acetyl methyl (CH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with.
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~8.55 | broad singlet | - |
| H-4 | ~7.55 | triplet | 7.8 |
| H-5 | ~7.35 | doublet | 7.6 |
| H-3 | ~7.25 | doublet | 7.8 |
| CH₂ | ~4.45 | doublet | 6.0 |
To fully assign all proton and carbon signals and confirm the molecule's connectivity, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between H-3, H-4, and H-5 on the pyridine ring, confirming their adjacency. A correlation between the CH₂ protons and the NH proton would also be expected, confirming the -CH₂-NH- fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the known proton assignments. For instance, the proton signal at ~4.45 ppm would correlate to the CH₂ carbon, and the aromatic proton signals would correlate to their respective CH carbons on the pyridine ring.
Correlations from the CH₂ protons to the C2 and C3 carbons of the pyridine ring, as well as to the amide carbonyl carbon (C=O).
Correlations from the acetyl CH₃ protons to the amide carbonyl carbon.
Correlations from the H-3 proton to the C2 and C5 carbons.
Table 3: Predicted 2D NMR Correlations for Structural Confirmation
| Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | H-3 ↔ H-4; H-4 ↔ H-5; CH₂ ↔ NH | Confirms pyridine ring spin system and methylene-amide linkage. |
| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; CH₂ ↔ CH₂ carbon; CH₃ ↔ CH₃ carbon | Assigns carbon signals directly attached to protons. |
| HMBC | CH₂ → C=O; CH₂ → C-2; CH₂ → C-3; CH₃ → C=O; H-3 → C-2, C-5 | Confirms connectivity of the acetamide (B32628) group to the methylene bridge and the bridge to the pyridine ring. |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the compound's structure in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have significant impacts on physical properties. For this compound, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could be used to obtain ¹³C spectra in the solid state. These spectra can reveal subtle differences in molecular conformation and packing between different solid forms, information that is averaged out and lost in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods provide a molecular fingerprint that is highly specific to the compound's structure.
For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups. The secondary amide group gives rise to several characteristic bands: an N-H stretching vibration, typically seen around 3300 cm⁻¹, and strong absorptions for the amide I band (primarily C=O stretching) around 1650 cm⁻¹ and the amide II band (a mix of N-H bending and C-N stretching) around 1550 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds and aromatic systems often produce stronger Raman signals. The pyridine ring breathing modes would be particularly prominent in the Raman spectrum.
Table 4: Expected Characteristic Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amide N-H | Stretch | 3350 - 3250 | IR |
| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretch | 3000 - 2850 | IR, Raman |
| Amide C=O | Stretch (Amide I) | 1680 - 1640 | IR (Strong), Raman |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | IR, Raman (Strong) |
| Amide N-H Bend | Bend (Amide II) | 1570 - 1515 | IR |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred spatial arrangement of the pyridine ring relative to the flexible acetamide side chain.
Stereochemistry: Unambiguous confirmation of the compound's constitution.
Supramolecular Structure: Detailed insight into how individual molecules pack together in the crystal lattice. This analysis would reveal intermolecular interactions, such as hydrogen bonds. It is highly probable that the amide N-H group would act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains or sheets that stabilize the crystal structure.
While no crystal structure for this compound is currently available in the public domain, this method remains the most powerful for definitive solid-state structural analysis.
High-Resolution Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for separating it from any unreacted starting materials or byproducts.
A typical method for this compound would involve reverse-phase chromatography. The compound would be dissolved in a suitable solvent and injected onto a column packed with a non-polar stationary phase, such as C18-silica. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of components with different polarities.
Detection is typically achieved using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 5: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds. For a molecule such as this compound, which possesses both polar (acetamide and pyridine groups) and non-polar (bromophenyl moiety) characteristics, reversed-phase HPLC is the most probable method of choice.
In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be employed. The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile or methanol. The inclusion of a buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, could be beneficial to ensure the ionization state of the pyridine ring is consistent, leading to improved peak shape and reproducibility.
Detection would most likely be accomplished using an ultraviolet (UV) detector, as the pyridine ring and the acetamide group are expected to exhibit significant absorbance in the UV region. A photodiode array (PDA) detector could provide additional spectral information, aiding in peak purity assessment and compound identification. While specific retention times and detailed method parameters for this compound are not publicly available in scientific literature, the following table outlines a hypothetical set of starting conditions for method development, based on the analysis of similar pyridine carboxamide derivatives. asm.orghelixchrom.com
| Parameter | Hypothetical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The viability of GC for the direct analysis of this compound would depend on its thermal stability and volatility. Given its molecular weight and the presence of polar functional groups, direct injection might lead to peak tailing or decomposition in the injector or column.
Should direct analysis prove challenging, derivatization would be a necessary step to increase the compound's volatility and thermal stability. A common derivatization strategy for compounds containing N-H bonds, such as the amide in the target molecule, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This modification would reduce the compound's polarity and increase its volatility, making it more amenable to GC analysis.
The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. Detection would most effectively be carried out using a mass spectrometer (MS), providing both quantitative data and valuable structural information through the fragmentation pattern of the analyte. While specific experimental data for this compound is not available, the table below presents plausible GC-MS conditions for its TMS-derivatized form, drawing on general principles for the analysis of similar chemical structures.
| Parameter | Plausible Condition |
| Column | 5% Phenyl-polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
It is important to note that the conditions presented in the tables are hypothetical and would require experimental optimization for the specific analysis of this compound. The lack of published methods for this particular compound highlights an area for future research in the analytical characterization of novel pyridine derivatives.
Emerging Research Directions and Future Perspectives on N 6 Bromo Pyridin 2 Ylmethyl Acetamide Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The principles of green chemistry are increasingly pivotal in the design of synthetic routes, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. A key metric in this endeavor is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comrsc.org Addition reactions are considered highly atom-economical as they incorporate all atoms from the reactants into the final product. rsc.org
Currently, the synthesis of N-(6-Bromo-pyridin-2-ylmethyl)acetamide and similar compounds often relies on traditional multi-step processes that may not be optimized for sustainability. Future research is anticipated to focus on the development of novel synthetic pathways with improved atom economy. This could involve the use of catalytic methods to reduce the need for stoichiometric reagents, which often contribute to lower atom economy. primescholars.com For instance, the development of an efficient atom and step economic (EASE) synthesis for the drug Modafinil, an acetamide (B32628) derivative, highlights the potential for greener synthetic strategies in this class of compounds. rsc.org
Future synthetic strategies for this compound could explore:
Direct C-H activation/amination: Catalytic methods that enable the direct amination of a methyl group on the pyridine (B92270) ring would represent a significant improvement in step-economy.
Use of bio-catalysts: Enzymes and other biocatalysts could offer highly selective and environmentally benign routes to key intermediates or the final product.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. rsc.org | Reduced waste generation. |
| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric ones. primescholars.com | Increased reaction efficiency and selectivity. |
| Reduced Derivatives | Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps. | Fewer reaction steps, less waste. |
Exploration of Unconventional Reactivity and Catalysis
The chemical reactivity of this compound is largely dictated by the interplay of its three key components: the bromo-substituted pyridine ring, the methylene (B1212753) bridge, and the acetamide group. The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. However, the reactivity of 2-pyridyl compounds in such reactions can be challenging. nih.gov
Future research will likely delve into the less explored and unconventional reactivity of this molecule. This could include:
Photocatalysis and electrochemistry: These methods can enable novel transformations under mild conditions, potentially accessing reactive intermediates that are difficult to generate through traditional thermal methods.
Metal-catalyzed C-H activation: Direct functionalization of the C-H bonds on the pyridine ring or the acetyl group could provide more direct routes to complex derivatives.
Furthermore, the potential of this compound and its derivatives to act as ligands in catalysis is an area ripe for exploration. The nitrogen atoms of the pyridine ring and the amide group can coordinate to metal centers, creating novel catalytic systems. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and the potential for rapid reaction optimization and scale-up. uc.ptmdpi.comresearchgate.net The synthesis of functionalized pyridines has been successfully demonstrated using flow chemistry, highlighting the applicability of this technology to the production of this compound. uc.ptresearchgate.netthieme-connect.com
Automated synthesis platforms, which combine robotics with flow chemistry and real-time analysis, are revolutionizing the way chemical synthesis is performed. nih.govresearchgate.netresearchgate.netchemrxiv.orgyoutube.com These platforms can accelerate the discovery of new molecules and the optimization of reaction conditions. The integration of the synthesis of this compound and its derivatives into such platforms could enable the rapid generation of compound libraries for screening in drug discovery or materials science applications. researchgate.netchemrxiv.org An autonomous self-optimizing flow machine has been successfully used for the synthesis of pyridine–oxazoline (PyOX) ligands, demonstrating the power of this approach. researchgate.netrsc.org
| Technology | Potential Application to this compound | Key Advantages |
| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. uc.ptmdpi.comresearchgate.net | Improved safety, scalability, and process control. |
| Automated Synthesis | High-throughput synthesis and optimization of reaction conditions. nih.govchemrxiv.org | Accelerated discovery and development timelines. |
| In-line Analysis | Real-time monitoring of reaction progress for precise control. | Enhanced yield and purity of the product. |
Computational Design and Predictive Modeling of Functional Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of molecules, as well as to elucidate reaction mechanisms. researchgate.net While specific computational studies on this compound are not yet prevalent, the methodologies have been applied to related acetamide derivatives. researchgate.netnih.gov
Future research will likely leverage computational tools to:
Design novel derivatives: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired properties for specific applications, such as biological activity or materials performance.
Predict reactivity: Computational modeling can help to understand and predict the reactivity of the molecule, guiding the design of new synthetic transformations.
Elucidate structure-property relationships: By correlating computed molecular properties with experimental data, researchers can develop a deeper understanding of how the structure of the molecule influences its function.
Synergistic Approaches in Academic and Industrial Chemical Research
The pyridine scaffold is of significant interest to both academic and industrial researchers due to its widespread presence in pharmaceuticals and other commercial products. nih.govresearchgate.netmdpi.comnih.gov The development of novel pyridine-containing compounds often involves a synergistic collaboration between academia, which typically focuses on fundamental research and the discovery of new synthetic methods, and industry, which drives the application-oriented research and commercialization.
For a molecule like this compound, such collaborations could be instrumental in unlocking its full potential. Academic research could focus on developing novel, sustainable synthetic routes and exploring its fundamental reactivity, while industrial partners could leverage this knowledge to develop new products, such as:
Pharmaceuticals: The bromo-pyridyl acetamide scaffold could be a valuable building block for the synthesis of new drug candidates.
Agrochemicals: Pyridine derivatives are common in pesticides and herbicides.
Functional Materials: The unique electronic properties of the pyridine ring could be exploited in the development of new materials for electronics or optics.
The future of research on this compound will likely be characterized by a multidisciplinary approach, combining advanced synthetic chemistry, cutting-edge analytical techniques, and powerful computational tools. The continued collaboration between academic and industrial sectors will be crucial in translating fundamental discoveries into practical applications.
Q & A
Basic: What are the standard synthetic routes for N-(6-Bromo-pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a pyridine precursor followed by acetamide coupling. A common method includes:
- Bromination : Reacting N-(pyridin-2-ylmethyl)acetamide with bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane at 0–5°C to ensure regioselective bromination at the 6-position .
- Acetamide Introduction : Using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to acylate the amine intermediate.
Optimization : Key parameters include low temperature to minimize side reactions (e.g., di-bromination), solvent polarity (aprotic solvents preferred), and stoichiometric control of brominating agents .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 4- vs. 6-bromo isomers via coupling patterns in aromatic regions).
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding and packing motifs. Mercury CSD aids in visualizing void spaces and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (229.07 g/mol) and isotopic patterns for bromine .
Advanced: How can researchers address challenges in crystallographic refinement for this compound?
Challenges include disorder in the bromine position or solvent molecules in the lattice. Solutions:
- Use SHELXL for robust refinement of heavy atoms (Br) and hydrogen-bonding networks.
- Apply TWINABS for twinned data correction if crystals exhibit non-merohedral twinning.
- Validate models with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure structural integrity .
Advanced: What strategies are effective for analyzing regioselectivity in bromination reactions of pyridine derivatives?
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distributions, favoring bromination at the 6-position due to steric and electronic factors.
- Isolation of Byproducts : Use preparative HPLC to isolate minor isomers (e.g., 4-bromo derivatives) and compare reactivity via kinetic studies .
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonamides) to steer bromination to desired positions .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability in cancer lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the acetamide moiety’s hydrogen-bonding capability .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent Variation : Synthesize analogs with halogens (Cl, F), methyl, or nitro groups at the 4-/6-positions.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., EGFR kinase).
- Data Correlation : Compare IC₅₀ values (dose-response curves) with computed electrostatic potentials (MEP surfaces) to link electronic properties to activity .
Basic: What are the stability considerations for storing this compound?
- Storage : Desiccated at −20°C in amber vials to prevent photodegradation of the C-Br bond.
- Stability Monitoring : Regular HPLC purity checks (C18 columns, acetonitrile/water mobile phase) to detect hydrolysis or de-bromination .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing acetamide group activates the pyridine ring, making the 6-bromo position susceptible to SNAr (nucleophilic aromatic substitution).
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways under acidic/basic conditions .
Basic: How can researchers validate the purity of this compound for in vivo studies?
- Combined Techniques :
- HPLC-UV/ELSD : Purity >98% with baseline separation of impurities.
- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition above 150°C .
Advanced: What computational tools predict the environmental impact or toxicity of this compound?
- EPA EPI Suite : Estimates biodegradability (BIOWIN) and ecotoxicity (ECOSAR).
- Derek Nexus : Flags structural alerts (e.g., bromine, acetamide) for mutagenicity or hepatotoxicity.
- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
